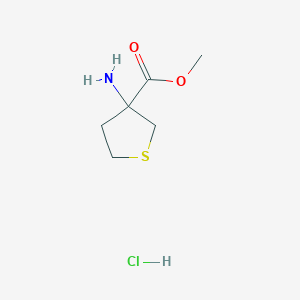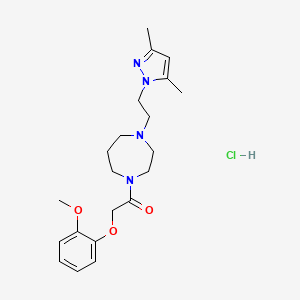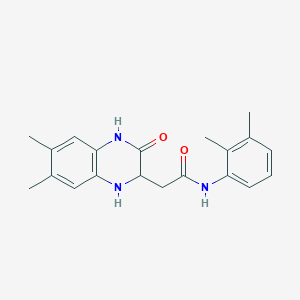![molecular formula C18H20Cl3N3O2S B2646316 2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219189-56-6](/img/structure/B2646316.png)
2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, a six-membered heterocyclic compound with a nitrogen atom . Pyridine and its derivatives are important structural motifs found in numerous bioactive molecules . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered heterocyclic compound structurally similar to benzene . It also contains a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom .Scientific Research Applications
Antibacterial Activity
The compound has shown significant antibacterial activity. A series of analogues of this compound were synthesized and tested for their antibacterial activity against Bacillus subtilis (BS), Staphylococcus aureus (SA), and Escherichia coli (EC). The synthesized compounds were able to inhibit the growth of SA and EC .
Antiplatelet Activity
Thienopyridine derivatives, which this compound is a part of, have been found to exhibit antiplatelet activity. This makes them potentially useful in the treatment of conditions where platelet aggregation could lead to health issues .
Antiallergic Properties
Thienopyridine derivatives have also been found to have antiallergic properties. This suggests potential applications in the treatment of allergic reactions .
Anti-atherosclerotic Effects
These compounds have shown anti-atherosclerotic effects, indicating potential use in the prevention or treatment of atherosclerosis, a condition where plaque builds up inside the arteries .
Antitumor and Anticancer Properties
Thienopyridine derivatives have demonstrated antitumor and anticancer properties. This suggests potential applications in cancer treatment . Additionally, a series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives exhibited promising anti-proliferative activity against several cancer cell lines .
Anti-inflammatory Effects
These compounds have shown anti-inflammatory effects, indicating potential use in the treatment of inflammatory conditions .
Antimicrobial Properties
Thienopyridine derivatives have demonstrated antimicrobial properties, suggesting potential use in the treatment of microbial infections .
Antimyocardial Infarction and Antithrombotic Effects
These compounds have shown antimyocardial infarction and antithrombotic effects, indicating potential use in the treatment of myocardial infarction and prevention of thrombosis .
Future Directions
properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-6-5-11-14(8-23)26-18(15(11)16(21)24)22-17(25)12-7-10(19)3-4-13(12)20;/h3-4,7,9H,5-6,8H2,1-2H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRLAVDPCBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)



![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

